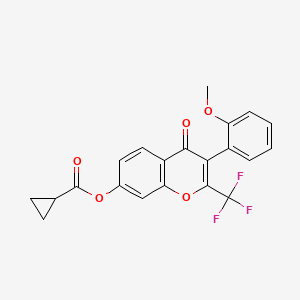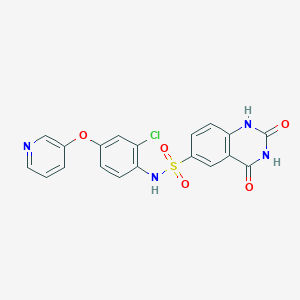
N-(2-chloro-4-(pyridin-3-yloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and agrochemicals . It includes a pyridine ring, a phenyl ring, a sulfonamide group, and a tetrahydroquinazoline group with two keto groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The sulfonamide group could form hydrogen bonds, which could be important for its biological activity .Chemical Reactions Analysis
This compound, like other organic molecules, can undergo a variety of chemical reactions. The presence of the aromatic rings makes it susceptible to electrophilic aromatic substitution reactions. The sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature. The presence of the sulfonamide group could make it somewhat soluble in water, while the aromatic rings would increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Application in Cancer Treatment
Field
This application falls under the field of Oncology and Pharmacology .
Summary of the Application
The compound has been investigated for its potential as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Methods of Application
A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Results or Outcomes
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Application in Synthesis of Pyrimidine Derivatives
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound has been used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
Methods of Application
2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
Results or Outcomes
The reaction resulted in the formation of C-4 substituted products .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chloro-4-pyridin-3-yloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O5S/c20-15-8-11(29-12-2-1-7-21-10-12)3-5-17(15)24-30(27,28)13-4-6-16-14(9-13)18(25)23-19(26)22-16/h1-10,24H,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWBZANYZZYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-(pyridin-3-yloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

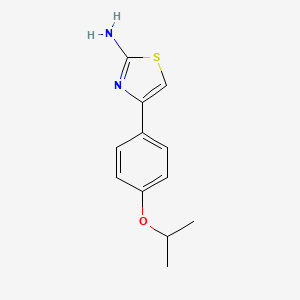
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)
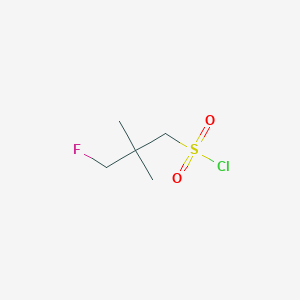
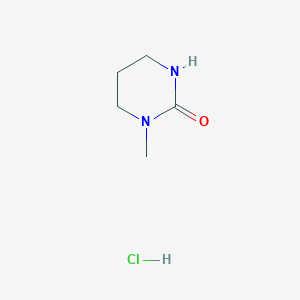
![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)
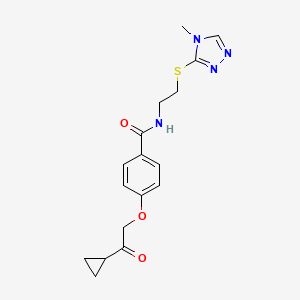
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride](/img/structure/B2660724.png)
![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)
![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)
